REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH:7]=[O:8].[H-].[Na+].C1OCCOCCOCCOCCOC1.Cl.[N:27]1[CH:32]=[CH:31][CH:30]=[C:29]([S:33](Cl)(=[O:35])=[O:34])[CH:28]=1>>[CH3:1][C:2]1[N:3]([S:33]([C:29]2[CH:28]=[N:27][CH:32]=[CH:31][CH:30]=2)(=[O:35])=[O:34])[CH:4]=[CH:5][C:6]=1[CH:7]=[O:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC1C=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By a similar reaction as in Reference Example 44
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CC1C=O)S(=O)(=O)C=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |